molecular formula C11H15NO B2785564 (3-Pyrrolidin-3-ylphenyl)methanol CAS No. 1260824-33-6

(3-Pyrrolidin-3-ylphenyl)methanol

Cat. No. B2785564
CAS RN: 1260824-33-6
M. Wt: 177.247
InChI Key: LAMJNKGYVVMXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Pyrrolidin-3-ylphenyl)methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “(3-Pyrrolidin-3-ylphenyl)methanol” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by the stereochemistry of the molecule, which is determined by the stereogenicity of carbons .

Scientific Research Applications

Fuel Cell Applications

(3-Pyrrolidin-3-ylphenyl)methanol: can be utilized in the development of advanced materials for catalytic methanol conversion in fuel cells. Methanol serves as an important liquid fuel for hydrogen storage and in-situ generation due to its high energy density and low conversion temperature. In fuel cell applications, methanol conversion pathways include steam reforming of methanol, partial oxidation of methanol, and oxidative steam reforming of methanol .

Biomethanol Production

The compound can play a role in the production of biomethanol from lignocellulosic biomass, which is suitable for gasification-based biomethanol production. Biomethanol combustion reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulfur oxide emission. It can be used as a complementary fuel with diesel, natural gas, and dimethyl ether, improving fuel economy, thermal efficiency, and reducing greenhouse gas emissions .

Organic Synthesis

In organic synthesis, (3-Pyrrolidin-3-ylphenyl)methanol can be used as a C1 source due to its low cost, abundance, and biodegradability. It is crucial for synthesizing high-value-added compounds through various electrochemical and photochemical reactions .

Environmental Impact Reduction

This compound’s application in the production of cleaner energies such as biomethanol contributes to the reduction of the environmental impact caused by non-renewable fuel-energy sources. Its use supports the transition to a carbon-neutral or negative economy by rebalancing carbon dioxide emissions with natural or engineered removal processes .

Energy Storage

(3-Pyrrolidin-3-ylphenyl)methanol: can be involved in energy storage solutions due to methanol’s simplicity as a molecule for energy storage. It offers significant advantages over other renewable energy sources like wind and solar power in terms of energy density, storage, and intermittency .

Techno-Economic Analysis

The compound can be part of techno-economic analyses to evaluate the viability of methanol as a fuel. This includes assessing the cost and yield of biomethanol based on feedstock characteristics, initial investment, and plant location .

Advanced Material Design

In the field of advanced materials, (3-Pyrrolidin-3-ylphenyl)methanol can contribute to the design of catalysts for methanol conversion. Strategies to enhance the catalytic activity and comprehensive performance of these materials are critical for efficient methanol reforming .

Hydrogen Generation

Lastly, the compound can be used in hydrogen generation from methanol reforming. This is particularly relevant for supplying hydrogen to fuel cells, with the potential to benefit both fundamental research and practical applications in fuel cell technology .

properties

IUPAC Name

(3-pyrrolidin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-9-2-1-3-10(6-9)11-4-5-12-7-11/h1-3,6,11-13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMJNKGYVVMXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyrrolidin-3-ylphenyl)methanol

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